Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide
Brand Name: Vulcanchem
CAS No.: 38911-95-4
VCID: VC18527232
InChI: InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27)
SMILES:
Molecular Formula: C19H19N7OS
Molecular Weight: 393.5 g/mol

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide

CAS No.: 38911-95-4

Cat. No.: VC18527232

Molecular Formula: C19H19N7OS

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-, hydrazide - 38911-95-4

Specification

CAS No. 38911-95-4
Molecular Formula C19H19N7OS
Molecular Weight 393.5 g/mol
IUPAC Name 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Standard InChI InChI=1S/C19H19N7OS/c20-23-18(27)12-28-19-25-24-17(26(19)13-6-2-1-3-7-13)11-10-16-21-14-8-4-5-9-15(14)22-16/h1-9H,10-12,20H2,(H,21,22)(H,23,27)
Standard InChI Key MCZGLCZEVMRFAP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3

Introduction

Structural and Chemical Identity

Nomenclature and Molecular Architecture

The systematic IUPAC name delineates its structure:

  • A 1,2,4-triazole ring substituted at position 3 with a thioether-linked acetic acid hydrazide group.

  • Position 4 of the triazole bears a phenyl group, while position 5 is functionalized with a 2-(1H-benzimidazol-2-yl)ethyl side chain.
    The molecular formula is C₂₀H₂₁N₇O₂S (molecular weight: 423.49 g/mol) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₇O₂S
Molecular Weight423.49 g/mol
CAS Registry Number38911-97-6 (p-tolyl analog)
SolubilityLikely polar aprotic solventsInferred

Synthetic Pathways

One-Pot Synthesis from 2-Mercaptobenzimidazole

A scalable method involves reacting 2-mercaptobenzimidazole with phenyl ketones in acetic acid catalyzed by H₂SO₄ . The mechanism proceeds via:

  • Protonation of the ketone to form a carbocation.

  • Nucleophilic attack by the thiol group of 2-mercaptobenzimidazole.

  • Cyclocondensation to form the triazole core .

Key Reaction Conditions:

  • Catalyst: Concentrated H₂SO₄ (critical for carbocation stabilization) .

  • Solvent: Acetic acid under reflux .

  • Yield: 67–90% for analogous compounds .

Post-Modification to Hydrazide

The hydrazide moiety is introduced via:

  • Esterification of thioacetic acid with ethyl chloroacetate .

  • Hydrazinolysis using hydrazine hydrate to yield the hydrazide .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N–H Stretch: 3300–3200 cm⁻¹ (hydrazide and benzimidazole) .

  • C=N Stretch: 1600–1500 cm⁻¹ (triazole and benzimidazole) .

  • C–S Stretch: 1050 cm⁻¹ (thioether linkage) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 2.5–3.0 ppm (m, CH₂ groups in ethyl bridge) .

    • δ 7.2–8.1 ppm (m, aromatic protons) .

  • ¹³C NMR:

    • δ 165–170 ppm (C=O of hydrazide) .

    • δ 150–160 ppm (C=N of triazole) .

Biological Activity

Antimicrobial Properties

Schiff base derivatives of this scaffold show:

  • Bactericidal activity: MIC 12.5–25 µg/mL against Bacillus subtilis and Escherichia coli .

  • Antifungal activity: 80% inhibition of Candida albicans at 50 µg/mL .

Table 2: Biological Activity of Structural Analogs

OrganismActivity (MIC/IC₅₀)Compound AnalogSource
Haemonchus contortus8.2 µg/mLTriazole-benzimidazole
Bacillus subtilis12.5 µg/mLHydrazide derivative

Mechanistic Insights

Role of the Hydrazide Moiety

The –NH–NH₂ group facilitates:

  • Hydrogen bonding with biological targets (e.g., parasite tubulin) .

  • Chelation of metal ions in microbial enzymes .

Structure-Activity Relationships (SAR)

  • Phenyl vs. Tolyl Substitution: The phenyl group at position 4 enhances hydrophobic interactions compared to p-tolyl .

  • Ethyl Bridge Flexibility: The –CH₂–CH₂– linker optimizes spatial orientation for target binding .

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